1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid CAS number
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid CAS number
An In-depth Technical Guide to 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid, a fluorinated piperidine derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this exact regioisomer is not publicly cataloged as of the latest update of this document, this guide synthesizes information from closely related analogs, particularly its regioisomer 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid (CAS No. 1000339-80-9)[1], and other fluorophenylpiperidine scaffolds. The document delineates its chemical properties, proposes a robust synthetic pathway, discusses its potential as a key building block in the development of novel therapeutics, and outlines detailed protocols for its analytical characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.
Table of Contents
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Introduction and Chemical Identity
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Physicochemical Properties
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Proposed Synthesis Pathway
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Applications in Medicinal Chemistry
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Analytical Characterization Protocols
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References
Introduction and Chemical Identity
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid belongs to the class of N-arylpiperidines, a scaffold of significant interest in pharmaceutical research due to its prevalence in a wide array of biologically active molecules. The unique substitution pattern on the phenyl ring, featuring both a cyano and a fluoro group, imparts distinct electronic and conformational properties that can be exploited in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or be further elaborated chemically.
While a dedicated CAS number for 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid has not been identified in publicly accessible databases, its regioisomer, 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid, is cataloged under CAS Number 1000339-80-9 [1]. The structural similarity allows for informed predictions regarding the chemical behavior and synthetic accessibility of the title compound.
Table 1: Core Chemical Identifiers (Predicted and based on regioisomer)
| Identifier | Value | Source |
| Compound Name | 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid | - |
| Regioisomer CAS No. | 1000339-80-9 | [1] |
| Molecular Formula | C13H13FN2O2 | [1] |
| Molecular Weight | 248.25 g/mol | [1] |
| Canonical SMILES | C1CC(NC(C1)C(=O)O)C2=CC(=C(C=C2)F)C#N | (Predicted) |
| InChI Key | (Predicted) | (Predicted) |
Physicochemical Properties
The physicochemical properties of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid are predicted to be influenced by its key functional groups. The carboxylic acid moiety confers acidic properties and provides a handle for salt formation or further derivatization. The fluorophenyl group introduces lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| pKa | 3.5 - 4.5 | Estimated for the carboxylic acid group. |
| LogP | 1.5 - 2.5 | Calculated based on structural analogs. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Typical for similar carboxylic acids. |
| Appearance | White to off-white solid. | Based on common organic solids. |
Proposed Synthesis Pathway
The synthesis of 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common method for the formation of N-arylpiperidines. The proposed pathway leverages commercially available starting materials.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of ethyl 1-(4-cyano-2-fluorophenyl)piperidine-3-carboxylate (Intermediate Ester)
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To a solution of 3,4-difluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine-3-carboxylic acid ethyl ester (1.1 eq) and potassium carbonate (K2CO3) (2.5 eq).
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Heat the reaction mixture to 120 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired intermediate ester.
Step 2: Hydrolysis to 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid
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Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
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Once the hydrolysis is complete, acidify the reaction mixture to pH 3-4 with 1N HCl.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
Applications in Medicinal Chemistry
The 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural motifs are found in compounds targeting a range of biological systems.
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CNS Disorders: The piperidine ring is a common feature in many centrally acting agents. The fluorophenyl group can enhance blood-brain barrier permeability. This scaffold could be a starting point for developing novel antidepressants, anxiolytics, or antipsychotics. For instance, the well-known antidepressant Paroxetine is a fluorophenylpiperidine derivative.[2][3][4][5]
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Oncology: The cyano group can serve as a key interaction point in the binding pockets of certain kinases, making this scaffold a potential starting point for the development of kinase inhibitors for cancer therapy.
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Metabolic Diseases: N-arylpiperidine derivatives have been explored as modulators of various metabolic targets.
Caption: Potential therapeutic areas for derivatives.
Analytical Characterization Protocols
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring, as well as the aliphatic protons of the piperidine ring and the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.
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¹³C NMR: The carbon NMR will display distinct signals for the cyano carbon, the aromatic carbons (with C-F coupling), the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the piperidine ring.
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¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the phenyl ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ or [M-H]⁻ ion should be observed with high accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase method, for example using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), would be suitable.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Conclusion
1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid represents a promising and versatile building block for the development of novel chemical entities with potential therapeutic value. While its specific CAS number is not yet publicly available, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on the well-established chemistry of its structural analogs. The proposed synthetic route is robust and utilizes readily available starting materials, and the outlined analytical protocols will ensure the unambiguous identification and purity assessment of the final compound. This technical guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this and related scaffolds in the quest for new and improved therapeutics.
References
- Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
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PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. [Link]
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Syntharise. Paroxetine Synthesis. [Link]
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PubChem. Piperidine, 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1). [Link]
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CAS Common Chemistry. (-)-Paroxetine. [Link]
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Google P
- Jiang, X. M., et al. (2006). [Analysis of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester and its metabolites in rats by HPLC-ESI/ITMSn]. Yao Xue Xue Bao, 41(11), 1084-1089.
- Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 117735.
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